3-Decenoic acid

Beschreibung

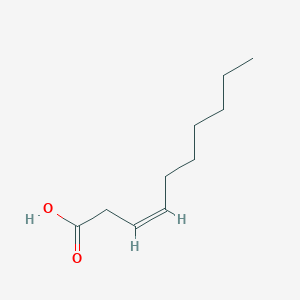

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

15469-77-9 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(E)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |

InChI-Schlüssel |

CPVUNKGURQKKKX-BQYQJAHWSA-N |

Isomerische SMILES |

CCCCCC/C=C\CC(=O)O |

Kanonische SMILES |

CCCCCCC=CCC(=O)O |

Siedepunkt |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

Andere CAS-Nummern |

15469-77-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Foundational & Exploratory

biological role of 3-Decenoic acid in insects

An In-depth Technical Guide on the Biological Role of 3-Decenoic Acid and its Derivatives in Insects

For Researchers, Scientists, and Drug Development Professionals

Decenoic acids and their derivatives represent a fascinating and functionally diverse class of semiochemicals in the insect world. These fatty acid-derived molecules play pivotal roles in regulating complex social behaviors, mediating chemical communication, and providing defense against microbial pathogens. This technical guide provides a comprehensive overview of the biological significance of this compound and its related compounds in insects, with a focus on their roles as pheromones, their involvement in social hierarchies, and their antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of these natural compounds.

Pheromonal Communication

Decenoic acid derivatives are key components of insect pheromones, chemical signals that trigger specific behavioral or physiological responses in conspecifics. Their roles are particularly well-documented in social insects like honeybees and in the reproductive communication of other insect species.

The Honeybee Queen Mandibular Pheromone (QMP)

The most well-studied example of decenoic acid's role in insect communication is the queen mandibular pheromone (QMP) of the honeybee, Apis mellifera. While not this compound itself, the primary active components of QMP are derivatives of decenoic acid, namely (E)-9-oxo-2-decenoic acid (9-ODA) and (E)-9-hydroxy-2-decenoic acid (9-HDA)[1][2].

QMP is a complex blend of at least 17 components, with 9-ODA being the most abundant[3][4]. This pheromone is produced in the queen's mandibular glands and serves multiple critical functions within the colony[3]:

-

Inhibition of Worker Ovary Development: QMP acts as a primer pheromone, suppressing the development of ovaries in worker bees, thus ensuring the queen's reproductive dominance.

-

Regulation of Queen Rearing: The presence of QMP prevents worker bees from building queen cells and rearing new queens. As a queen ages and her QMP production diminishes, workers are stimulated to initiate queen replacement.

-

Swarm Cohesion: During swarming, QMP helps to keep the swarm together.

-

Drone Attraction: 9-ODA acts as a long-range sex attractant for drones during the queen's nuptial flights, while the combination with 9-HDA enhances attraction at close range.

-

Worker Retinue Behavior: QMP attracts worker bees to the queen, prompting them to feed and groom her. This contact is the primary mode of QMP dissemination throughout the colony.

The amount of 9-ODA produced by a queen can vary with age and mating status. A laying queen produces twice the amount of QMP as a virgin queen that is six days old.

Male Pheromones

In some lepidopteran species, derivatives of this compound function as male-produced pheromones involved in courtship. For instance, (Z)-3-decenyl hexanoate has been identified as a key component of the male hairpencil pheromone in the poplar leafminer moth, Leucoptera sinuella. This compound plays a crucial role in female acceptance during mating rituals. Ablation of the male's hairpencils significantly reduces courtship success, which can be restored by the application of synthetic (Z)-3-decenyl hexanoate.

Social Behavior and Colony Organization

Beyond direct pheromonal communication, decenoic acid derivatives are integral to the social fabric of insect colonies.

In honeybees, the distribution of QMP throughout the hive provides a constant signal of the queen's presence and fertility. The absence or a significant drop in QMP levels can trigger alarm and the initiation of emergency queen rearing. The chemical signature of a queen, including her QMP profile, can also influence colony productivity. There is a positive correlation between the 9-ODA content of a queen and the honey productivity of her colony.

Antimicrobial Defense

Fatty acids, including decanoic acid and its unsaturated counterparts, are known to possess antimicrobial properties. In insects, these compounds can contribute to individual and social immunity.

Decanoic acid has been shown to have antibacterial activity by disrupting the cell membranes of pathogens. The modification of antimicrobial peptides with decanoic acid can enhance their bactericidal effects and their ability to eradicate biofilms. While specific studies on the antimicrobial role of this compound in insects are not abundant in the provided search results, the general antimicrobial nature of C10 fatty acids suggests a potential defensive function. For example, worker honeybees produce 10-hydroxy-2-decenoic acid (10-HDA) in their mandibular glands, a key component of royal jelly which is known for its antimicrobial properties and is crucial for larval health.

Data Presentation

Table 1: Key Decenoic Acid Derivatives in Insects and Their Biological Roles

| Decenoic Acid Derivative | Insect Species | Glandular Source | Biological Role |

| (E)-9-oxo-2-decenoic acid (9-ODA) | Apis mellifera (Honeybee) | Mandibular Glands | Queen pheromone: inhibits worker ovary development, regulates queen rearing, drone attractant, worker retinue behavior |

| (E)-9-hydroxy-2-decenoic acid (9-HDA) | Apis mellifera (Honeybee) | Mandibular Glands | Queen pheromone component, enhances drone attraction |

| (Z)-3-decenyl hexanoate | Leucoptera sinuella (Poplar Leafminer Moth) | Hairpencils (Male) | Male sex pheromone: involved in courtship and female acceptance |

| 10-hydroxy-2-decenoic acid (10-HDA) | Apis mellifera (Honeybee) | Mandibular Glands (Worker) | Component of royal jelly, likely contributes to antimicrobial properties and larval nutrition |

Table 2: Quantitative Data on (E)-9-oxo-2-decenoic acid (9-ODA) in Mated Honeybee Queens (Apis mellifera)

| Queen Age | Average 9-ODA Amount (µg per queen) ± SD | Range of 9-ODA Amount (µg per queen) | Coefficient of Variation (%) |

| 1 year | 144.73 ± 37.38 | 84 - 256 | 42.55 |

| 2 years | 153.1 ± 36.28 | 32 - 400 | 71.08 |

| 3 years | 173 ± 54.76 | 40 - 380 | 77.54 |

| Data from Skirkevičius et al. (2001). The differences in the average amounts were not statistically significant (P > 0.05). |

Experimental Protocols

Extraction and Analysis of Decenoic Acid Derivatives from Insects

A general protocol for the extraction and analysis of fatty acid-derived pheromones can be outlined as follows, based on methodologies implicitly described in the literature.

Objective: To extract and identify decenoic acid derivatives from insect glands.

Materials:

-

Insect specimens

-

Dissection tools (forceps, scissors)

-

Solvents (e.g., hexane, dichloromethane, methanol)

-

Glass vials with Teflon-lined caps

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Gas chromatograph with electroantennographic detection (GC-EAD)

Procedure:

-

Gland Dissection: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully dissect the target glands (e.g., mandibular glands, hairpencils).

-

Solvent Extraction: Place the dissected glands in a glass vial containing a suitable organic solvent (e.g., 100 µL of hexane).

-

Homogenization and Centrifugation: Gently crush the glands in the solvent to facilitate extraction. Centrifuge the vial to pellet tissue debris.

-

Sample Concentration (Optional): If the concentration of the target compound is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

-

GC-MS Analysis: Inject an aliquot of the extract into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for tentative identification based on fragmentation patterns and comparison to spectral libraries.

-

GC-EAD Analysis: To identify biologically active components, inject the extract into a GC-EAD system. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other to a prepared insect antenna. Compounds that elicit an electrical response in the antenna are considered electrophysiologically active and are likely pheromone components.

-

Structure Confirmation: The structure of candidate compounds should be confirmed by comparison of their mass spectra and GC retention times with those of authentic synthetic standards.

Behavioral Assays

Objective: To determine the behavioral effect of synthetic this compound derivatives.

Example: Trail-Following Assay for Ants

-

Prepare a solution of the synthetic compound in a suitable solvent at a known concentration.

-

Create an artificial trail by applying the solution onto a substrate (e.g., filter paper) in a defined pattern (e.g., a straight line or a circle).

-

Introduce an individual ant to the beginning of the trail.

-

Record the ant's behavior, noting if it follows the trail and for what distance.

-

Use a solvent-only trail as a negative control.

Example: Courtship Behavior Assay for Moths

-

Observe and record the natural courtship sequence of the moth species.

-

Surgically ablate the male's hairpencils.

-

Observe the courtship success of ablated males with virgin females.

-

In a separate experiment, expose a virgin female to the synthetic pheromone component while she is being courted by an ablated male.

-

Compare the courtship success rates across the different experimental groups to determine the role of the synthetic compound.

Signaling Pathways and Biosynthesis

Biosynthesis of Queen Mandibular Pheromone Components

The biosynthesis of 9-ODA and 9-HDA in honeybee queens is thought to originate from fatty acid metabolism. While the complete pathway is not fully elucidated in the provided results, a proposed scheme involves the modification of 10-carbon fatty acids.

Caption: Proposed biosynthetic pathway of 9-ODA and 9-HDA in honeybees.

Proposed Biosynthesis of (Z)-3-decenyl hexanoate in L. sinuella

A plausible biosynthetic route for (Z)-3-decenyl hexanoate in L. sinuella starts with palmitoleic acid and involves chain-shortening and subsequent modification.

References

3-Decenoic Acid as a Medium-Chain Fatty Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid, a medium-chain fatty acid (MCFA), is an unsaturated carboxylic acid with the molecular formula C10H18O2. As a member of the decenoic acid family, it exists as cis and trans isomers, each with distinct chemical and physical properties. While research on this compound is not as extensive as for some other MCFAs, emerging studies on its isomers, particularly in the context of microbial signaling, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known biological activities (drawing from its isomers where necessary), detailed experimental protocols for its analysis and synthesis, and a discussion of its potential signaling pathways and therapeutic applications.

Introduction

Medium-chain fatty acids (MCFAs), fatty acids with aliphatic tails of 6 to 12 carbon atoms, are gaining increasing attention in the scientific community for their unique metabolic and physiological properties. Unlike long-chain fatty acids, MCFAs are more rapidly absorbed and metabolized by the body, providing a quick source of energy. This compound is a monounsaturated MCFA that is relatively rare in nature but holds potential for investigation due to its structural characteristics.[1][2] This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers interested in exploring its biological functions and therapeutic potential.

Physicochemical Properties

This compound exists as two geometric isomers: (Z)-3-decenoic acid (cis) and (E)-3-decenoic acid (trans). Their physical and chemical properties are summarized in the table below.

| Property | (Z)-3-Decenoic Acid | (E)-3-Decenoic Acid |

| Molecular Formula | C10H18O2 | C10H18O2 |

| Molecular Weight | 170.25 g/mol [3] | 170.25 g/mol [4] |

| CAS Number | 2430-93-5[3] | 53678-20-9 |

| Appearance | Liquid | Colorless clear liquid (est.) |

| Melting Point | 18 °C | 16.00 to 18.00 °C @ 760.00 mm Hg |

| Boiling Point | 158.00 °C @ 760.00 mm Hg | 158.00 °C @ 760.00 mm Hg |

| Density | 0.929 g/mL | 0.93300 to 0.93900 @ 25.00 °C |

| Refractive Index | Not available | 1.43700 to 1.45700 @ 20.00 °C |

| logP (o/w) | 3.800 | 3.800 |

| IUPAC Name | (Z)-dec-3-enoic acid | (E)-dec-3-enoic acid |

Biological Activities and Signaling Pathways

Direct research into the biological activities of this compound in mammalian systems is limited. However, studies on its isomer, cis-2-decenoic acid, provide valuable insights into its potential as a signaling molecule, particularly in the context of microbial communication and biofilm formation.

Antimicrobial and Quorum Sensing Modulation (inferred from cis-2-decenoic acid)

Cis-2-decenoic acid is a diffusible signal factor (DSF) produced by Pseudomonas aeruginosa that plays a role in quorum sensing (QS), a cell-to-cell communication mechanism in bacteria. It has been shown to induce the dispersal of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Furthermore, cis-2-decenoic acid can revert antibiotic-tolerant "persister" cells to a metabolically active state, making them susceptible to conventional antibiotics.

The proposed signaling pathway for cis-2-decenoic acid in P. aeruginosa involves its interaction with the long-chain fatty acid-CoA ligase FadD1, which then acts as a transcriptional regulator, influencing the expression of genes related to virulence and biofilm formation.

Potential Anti-Inflammatory Effects (Inferred from other MCFAs)

Other medium-chain fatty acids have demonstrated anti-inflammatory properties in mammalian cells. For instance, decanoic acid can modulate signaling pathways involved in inflammation. It is plausible that this compound may also exert anti-inflammatory effects, potentially by modulating key inflammatory signaling pathways such as NF-κB and MAPK. However, this remains to be experimentally validated.

Experimental Protocols

Proposed Synthesis of (E)-3-Decenoic Acid via Doebner Condensation

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (E)-3-decenoic acid by vacuum distillation or column chromatography.

Antimicrobial Activity Assay: Broth Microdilution

This protocol is adapted for testing the antimicrobial activity of this compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving the fatty acid

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria and MHB without the fatty acid) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in biological samples.

Protocol:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a solution of boron trifluoride in methanol (14% BF3-methanol).

-

Heat the mixture at 100°C for 30 minutes.

-

After cooling, add water and hexane to extract the FAMEs into the hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

-

Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of the FAMEs.

-

Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound using an internal standard (e.g., heptadecanoic acid).

Conclusion and Future Directions

This compound represents an understudied medium-chain fatty acid with potential for interesting biological activities, as suggested by research on its isomers. Its role as a potential signaling molecule in microbial systems warrants further investigation, particularly in the context of developing novel antimicrobial strategies. Furthermore, its potential effects in mammalian systems, especially concerning inflammation and metabolism, are largely unexplored and present a promising area for future research. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to begin to unravel the biological significance of this compound and its potential applications in drug development and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Decenoic acid - Wikipedia [en.wikipedia.org]

- 3. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is an unsaturated fatty acid with the molecular formula C₁₀H₁₈O₂. As a medium-chain fatty acid, it holds potential interest in various fields, including drug development, due to the diverse biological activities exhibited by related fatty acids. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its analysis and purification, and an exploration of its potential biological activities and associated signaling pathways based on current scientific understanding.

Chemical and Physical Properties

This compound exists as two geometric isomers: (E)-3-decenoic acid and (Z)-3-decenoic acid. The properties of the acid can vary depending on the isomeric form. Much of the available data pertains to mixtures of isomers or does not specify the isomeric form.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 15469-77-9 (isomer unspecified), 53678-20-9 ((E)-isomer), 2430-93-5 ((Z)-isomer) | [1][2][3] |

| Appearance | Colorless clear liquid (estimated) |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 16.00 to 18.00 °C | 760.00 mm Hg | |

| Boiling Point | 158.00 °C | 760.00 mm Hg | |

| 119-121 °C | 0.4 mmHg | ||

| Specific Gravity | 0.93300 to 0.93900 | @ 25.00 °C | |

| Refractive Index | 1.43700 to 1.45700 | @ 20.00 °C | |

| Flash Point | 175.56 °C | TCC | |

| logP (o/w) | 3.800 | ||

| Water Solubility | 86.48 mg/L | @ 25 °C | |

| Vapor Pressure | 0.001000 mmHg | @ 25.00 °C (estimated) |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different types of protons present in the molecule. The olefinic protons (-CH=CH-) of the double bond would appear in the region of 5.3-6.4 ppm. The protons on the carbon atom alpha to the carboxyl group (-CH₂-COOH) would be observed around 2.2-2.5 ppm. The allylic protons (=CH-CH₂-) are expected in the region of 2.0-2.3 ppm. The methylene protons of the alkyl chain would produce signals between 1.2-1.6 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet around 0.9 ppm.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The olefinic carbons (-CH=CH-) would resonate in the region of 120-140 ppm. The carbons of the alkyl chain would appear at various positions in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should be present between 1710 and 1760 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the regions of 1210-1320 cm⁻¹ and 910-1440 cm⁻¹, respectively. The presence of the C=C double bond would likely show a stretching vibration around 1640-1680 cm⁻¹, though it may be weak.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, typically after derivatization to a more volatile ester form, such as a methyl ester (FAME) or pentafluorobenzyl (PFB) ester. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used for its identification and quantification.

Experimental Protocols

Synthesis of this compound

Purification of this compound

For the purification of this compound from a reaction mixture or a natural extract, several methods applicable to unsaturated fatty acids can be employed.

1. Urea Complex Formation: This technique separates saturated and unsaturated fatty acids. In a methanolic solution, urea forms crystalline inclusion complexes with saturated fatty acids, which precipitate out of the solution, leaving the unsaturated fatty acids, such as this compound, in the filtrate.

-

Protocol Outline:

-

Dissolve the fatty acid mixture in methanol.

-

Add urea and heat to dissolve.

-

Cool the solution slowly to allow for the formation of urea-saturated fatty acid adducts.

-

Separate the precipitated adducts by filtration.

-

Recover the enriched unsaturated fatty acids from the filtrate.

-

2. Low-Temperature Crystallization: This method exploits the difference in melting points and solubilities of fatty acids in an organic solvent at low temperatures. Saturated fatty acids, having higher melting points, will crystallize out of the solution at a higher temperature than unsaturated fatty acids.

-

Protocol Outline:

-

Dissolve the fatty acid mixture in a suitable organic solvent (e.g., acetone, hexane).

-

Gradually cool the solution to a specific temperature to induce the crystallization of higher melting point fatty acids.

-

Separate the crystals by filtration.

-

The desired unsaturated fatty acid can be recovered from the filtrate by evaporating the solvent.

-

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the qualitative and quantitative analysis of fatty acids.

-

Protocol Outline for FAMEs Analysis:

-

Derivatization (Transesterification): Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by heating with a reagent such as sodium methoxide in methanol.

-

Extraction: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The FAMEs are separated based on their volatility and identified by their mass spectra.

-

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

While specific data on the biological activity of this compound is limited, the activities of structurally similar fatty acids provide insights into its potential roles.

Antimicrobial and Anti-biofilm Activity

The isomer, cis-2-decenoic acid, has been shown to inhibit the growth of Staphylococcus aureus and prevent biofilm formation. It can also revert persister cells to an antimicrobial-susceptible state. Given the structural similarity, this compound may also possess antimicrobial properties. Decanoic acid, the saturated counterpart, has also been shown to have antibacterial and anti-biofilm properties.

Anti-inflammatory Activity

Several related fatty acids have demonstrated anti-inflammatory effects. For instance, 10-hydroxy-2-decenoic acid, a major fatty acid in royal jelly, has been shown to exhibit anti-inflammatory activity in human colon cancer cells by modulating the production of pro-inflammatory cytokines and the NF-κB signaling pathway. Decanoic acid has also been reported to inhibit the activation of NF-κB and MAP kinases, key players in the inflammatory response.

Potential Involvement in Signaling Pathways

Based on the known roles of other fatty acids, this compound could potentially modulate key signaling pathways involved in cellular processes like inflammation and adhesion.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Saturated fatty acids have been shown to activate this pathway via Toll-like receptors (TLRs), leading to the production of inflammatory cytokines. Conversely, some unsaturated fatty acids have been shown to inhibit NF-κB activation. It is plausible that this compound could interact with components of this pathway, although its specific effect (activation or inhibition) would require experimental validation.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including p38, JNK, and ERK) are crucial in regulating a wide range of cellular responses, including inflammation and apoptosis. Various fatty acids have been shown to modulate MAPK signaling. For example, arachidonic acid activates a p38 MAPK-dependent pathway to regulate cell adhesion. It is conceivable that this compound could also influence the activity of one or more of the MAPK pathways, thereby affecting cellular functions.

Caption: Potential involvement of this compound in the MAPK signaling cascade.

Conclusion

This compound is a medium-chain unsaturated fatty acid with defined chemical and physical properties. While specific biological data for this compound is sparse, the known activities of structurally related fatty acids suggest its potential as a modulator of important cellular processes, including microbial growth and inflammatory responses, possibly through interaction with the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for researchers and drug development professionals by consolidating the available data and outlining relevant experimental methodologies for further investigation into the properties and potential applications of this compound. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.

References

A Preliminary Investigation into the Bioactivity of 3-Decenoic Acid: A Technical Guide for Researchers

Foreword: Scientific inquiry into the specific biological activities of 3-decenoic acid, encompassing its (E) and (Z) isomers, is currently in a nascent stage. While direct, comprehensive studies are scarce, a considerable body of research on structurally related medium-chain fatty acids—including other decenoic acid isomers and derivatives—provides a foundational framework for postulating its potential pharmacological effects. This technical guide serves as a preliminary investigation, summarizing the known bioactivities of these analogous compounds to inform and direct future research into this compound. We will explore potential antimicrobial, anti-inflammatory, and cell-signaling modulatory activities, supported by detailed experimental protocols and visual workflows to empower researchers in this underexplored area.

Potential Antimicrobial and Antifungal Activity

Medium-chain fatty acids are recognized for their antimicrobial properties. While data for this compound is limited, studies on related compounds suggest a promising avenue for investigation.

Evidence from Structurally Related Compounds:

-

3-Hydroxydecanoic Acid: This hydroxylated derivative has demonstrated antifungal activity against a range of molds and yeasts, with Minimum Inhibitory Concentrations (MICs) reported between 10 and 100 μg/mL[1][2].

-

cis-2-Decenoic Acid: A pilot study revealed that cis-2-decenoic acid can inhibit the growth of Staphylococcus aureus at concentrations of 500 μg/mL or higher. Furthermore, it was shown to inhibit biofilm formation at concentrations equal to or greater than 125 μg/mL.[3]

-

General Mechanism: The proposed mechanism for the antifungal action of fatty acids involves the disruption of the cell membrane's integrity due to their detergent-like properties. This leads to increased permeability and the subsequent leakage of intracellular components[4][5].

Table 1: Antimicrobial Activity of Decenoic Acid Analogs

| Compound | Target Organism(s) | Bioactivity | Quantitative Data | Reference(s) |

| 3-Hydroxydecanoic Acid | Various molds and yeasts | Antifungal | MIC: 10-100 μg/mL | |

| cis-2-Decenoic Acid | Staphylococcus aureus | Growth Inhibition | ≥ 500 μg/mL | |

| cis-2-Decenoic Acid | Staphylococcus aureus | Biofilm Inhibition | ≥ 125 μg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a target microorganism.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

-

Target microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the adjusted microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The isomer cis-2-decenoic acid is a known signaling molecule in this process.

Evidence from Structurally Related Compounds:

-

cis-2-Decenoic Acid: This fatty acid acts as a signaling molecule in Pseudomonas aeruginosa. It has been shown to induce the dispersion of biofilms and can revert antibiotic-tolerant "persister" cells to a susceptible state. It also demonstrates interspecies communication by interfering with the QS systems of other bacteria.

Experimental Protocol: Biofilm Dispersion Assay

This assay can be used to evaluate the potential of this compound to disperse pre-formed bacterial biofilms.

Materials:

-

This compound

-

Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa)

-

Growth medium

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

Procedure:

-

Biofilm Formation: Grow the bacterial strain in the wells of a microtiter plate for 24-48 hours to allow for biofilm formation.

-

Treatment: Remove the planktonic bacteria and add fresh medium containing various concentrations of this compound to the wells.

-

Incubation: Incubate for a defined period (e.g., 2-24 hours).

-

Staining: Wash the wells to remove planktonic bacteria and stain the remaining biofilm with crystal violet.

-

Quantification: Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance compared to the untreated control indicates biofilm dispersion.

Potential Anti-inflammatory Effects

Fatty acids found in royal jelly, such as trans-10-hydroxy-2-decenoic acid, exhibit anti-inflammatory properties. This suggests that this compound may also possess similar activities.

Evidence from Structurally Related Compounds:

-

trans-10-hydroxy-2-decenoic acid (10-H2DA) and 10-hydroxydecanoic acid (10-HDAA): These compounds, found in royal jelly, have been shown to exert in vitro anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. They dose-dependently inhibit the release of nitric oxide and interleukin-10. Their mechanism involves the modulation of key inflammatory genes and proteins within the MAPK and NF-κB signaling pathways.

Signaling Pathway: MAPK and NF-κB in Inflammation

The MAPK and NF-κB signaling pathways are central to the inflammatory response. Upon stimulation by LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. The fatty acids from royal jelly have been shown to interfere with this activation.

Potential Cytotoxic and Anti-proliferative Activity

Decanoic acid, the saturated counterpart to decenoic acid, has demonstrated cytotoxic effects against certain cell lines, indicating a potential area of investigation for this compound.

Evidence from Structurally Related Compounds:

-

Decanoic Acid: This saturated fatty acid has been shown to have anti-proliferative and anti-invasive effects on human trophoblast cells. The proposed mechanism involves the disruption of mitochondrial function.

Experimental Protocol: Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

-

Target cell line (e.g., a cancer cell line or a normal cell line)

-

Complete cell culture medium

-

This compound

-

Neutral red solution

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Staining: Incubate the cells with a medium containing neutral red for approximately 2-3 hours.

-

Destaining: Wash the cells and then add the destain solution to extract the dye from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye at approximately 540 nm. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.

Proposed Research Roadmap for this compound

Given the limited direct evidence, a systematic investigation is warranted. The following roadmap outlines a logical progression for elucidating the bioactivity of this compound.

Conclusion

While the bioactivity of this compound remains largely uncharacterized, the available data on its structural isomers and related medium-chain fatty acids provide a strong rationale for its investigation as a potentially valuable bioactive compound. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore its antimicrobial, anti-inflammatory, and cell-modulatory effects. Future studies are essential to delineate the specific properties of the (E) and (Z) isomers of this compound and to determine their potential for therapeutic applications.

References

- 1. Showing Compound this compound (FDB002990) - FooDB [foodb.ca]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Dec-3-enoic acid | C10H18O2 | CID 85855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Decenoic Acid in Microbial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid, particularly the isomer cis-2-decenoic acid (cis-DA), has emerged as a significant signaling molecule in the intricate world of microbial communication. Initially identified as a diffusible signal factor (DSF) in Pseudomonas aeruginosa, its role extends beyond intraspecies signaling, influencing a broad spectrum of microbial behaviors, including biofilm formation and dispersal, virulence, and antibiotic susceptibility across various species. This technical guide provides an in-depth analysis of the function of this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used for its study. The information presented herein is intended to be a valuable resource for researchers and professionals in microbiology, drug discovery, and infectious disease control.

Introduction: The Language of Microbes

Microorganisms utilize a complex lexicon of chemical signals to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This cell-to-cell communication allows bacteria to function as multicellular entities, regulating processes critical for their survival and pathogenesis, such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse array of signaling molecules, fatty acids have been identified as a crucial class of chemical messengers. This compound, and specifically cis-2-decenoic acid, is a prominent member of this class, demonstrating potent activity in modulating microbial communities.

Core Functions of cis-2-Decenoic Acid in Microbial Communication

cis-2-Decenoic acid (cis-DA) acts as a pleiotropic signaling molecule, influencing several key aspects of microbial physiology. Its primary functions include the induction of biofilm dispersal, inhibition of biofilm formation, and modulation of virulence and antibiotic resistance.

Biofilm Dispersal and Inhibition

One of the most well-documented roles of cis-DA is its ability to induce the dispersal of established biofilms and inhibit their initial formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against environmental stresses, including antibiotics and host immune responses.

cis-DA triggers a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle in a wide array of bacteria. This dispersal mechanism is a natural part of the biofilm life cycle, and the exogenous application of cis-DA can artificially induce this process, rendering the bacteria more vulnerable to antimicrobial treatments.

Modulation of Virulence

The influence of cis-DA extends to the regulation of virulence factors, the molecular tools used by pathogenic bacteria to cause disease. In Pseudomonas aeruginosa, microarray analysis has revealed that cis-DA regulates the expression of 666 genes, a significant portion of which are involved in virulence.[1][2][3][4] This includes genes related to motility, adhesion, and the production of toxins and other secreted factors. By modulating the expression of these genes, cis-DA can significantly impact the pathogenic potential of bacteria.

Reverting Antibiotic Tolerance

A critical function of cis-DA in the context of infectious disease is its ability to revert persister cells to an antibiotic-susceptible state. Persister cells are a subpopulation of dormant, highly tolerant bacterial cells within a biofilm that are a primary cause of recurrent and chronic infections. cis-DA has been shown to reawaken these dormant cells, making them vulnerable to conventional antibiotics.[5]

Quantitative Data on cis-2-Decenoic Acid Activity

The efficacy of cis-2-decenoic acid varies depending on the bacterial species and the specific biological process being targeted. The following tables summarize the quantitative data on the effective concentrations of cis-DA for biofilm modulation and its synergistic effects with antibiotics.

Table 1: Effective Concentrations of cis-2-Decenoic Acid for Biofilm Modulation

| Bacterial Species | Effect | Effective Concentration |

| Pseudomonas aeruginosa | Biofilm Dispersal (Native) | 2.5 nM |

| Pseudomonas aeruginosa | Biofilm Dispersal (Exogenous) | 100 nM |

| Escherichia coli | Biofilm Dispersal | 310 nM |

| Salmonella enterica | Biofilm Dispersal | 310 nM |

| Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL (734 µM) |

| Klebsiella pneumoniae | Biofilm Inhibition | 310 nM |

Table 2: Synergistic Effects of cis-2-Decenoic Acid with Antibiotics

| Bacterial Species | Antibiotic | cis-DA Concentration | Observation |

| Pseudomonas aeruginosa | Tobramycin | 100 nM | Decreased MIC |

| Food-related bacteria (various) | Various antibiotics | 310 nM | ~80% reduction in biofilm biomass |

Signaling Pathways of cis-2-Decenoic Acid in Pseudomonas aeruginosa

Recent research has begun to elucidate the signaling pathways through which P. aeruginosa perceives and responds to cis-2-decenoic acid. Two key receptors have been identified: the long-chain fatty acid-CoA ligase FadD1 and the two-component sensor/response regulator DspS.

The FadD1 Signaling Pathway

The long-chain fatty acid-CoA ligase FadD1 has been identified as a receptor for cis-DA that plays a crucial role in regulating quorum sensing and virulence. Upon binding cis-DA, FadD1 is thought to act as a transcriptional regulator, directly binding to the promoter regions of key quorum-sensing master regulators, such as lasR. This interaction initiates a cascade that influences the expression of a wide range of genes controlling virulence and biofilm formation.

The DspS Signaling Pathway

The sensor/response regulator hybrid DspS has been identified as another key sensor for cis-DA, particularly in mediating biofilm dispersion. DspS is a homolog of the DSF sensor RpfC found in other bacteria. The binding of cis-DA to DspS is believed to trigger a signaling cascade that ultimately leads to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation. Lowering c-di-GMP levels promotes the transition to a planktonic state.

Experimental Protocols

The study of cis-2-decenoic acid and its effects on microbial behavior relies on a set of well-established experimental protocols. This section provides detailed methodologies for key assays.

Crystal Violet Biofilm Assay

This is a widely used method for quantifying biofilm formation in microtiter plates.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Inoculation: Dilute an overnight bacterial culture in fresh medium and add 200 µL to each well of a 96-well plate. Include media-only wells as negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the bacterium for 24-48 hours without shaking to allow biofilm formation.

-

Washing: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Flow Cell Biofilm Analysis

Flow cells allow for the real-time observation of biofilm formation and dispersal under hydrodynamic conditions.

Materials:

-

Flow cell system with a peristaltic pump

-

Microscope (preferably confocal)

-

Bacterial culture

-

Growth medium

-

Silicone tubing

Procedure:

-

System Assembly and Sterilization: Assemble the flow cell system and sterilize it, typically by autoclaving or flowing a disinfectant solution followed by sterile medium.

-

Inoculation: Inject a diluted bacterial culture into the flow cell channels.

-

Attachment Phase: Stop the flow for a period (e.g., 1-2 hours) to allow bacteria to attach to the surface.

-

Flow Initiation: Start a continuous flow of fresh medium at a low rate.

-

Biofilm Development: Allow the biofilm to develop over several days, monitoring its structure with a microscope.

-

Treatment: To test for dispersal, switch the medium to one containing the desired concentration of cis-2-decenoic acid.

-

Observation: Observe the biofilm in real-time to visualize dispersal events.

Checkerboard Assay for Antibiotic Synergy

This assay is used to determine the synergistic, additive, or antagonistic effects of two compounds, such as an antibiotic and cis-2-decenoic acid.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Stock solutions of antibiotic and cis-2-decenoic acid

Procedure:

-

Plate Setup: Prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of cis-2-decenoic acid along the y-axis of a 96-well plate. This creates a matrix of wells with varying concentrations of both compounds. Include controls for each compound alone.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal temperature for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).

Conclusion and Future Directions

This compound, particularly cis-2-decenoic acid, is a multifaceted signaling molecule with profound implications for microbial communication and behavior. Its ability to disperse biofilms, inhibit their formation, and sensitize pathogenic bacteria to antibiotics makes it a promising candidate for the development of novel anti-infective strategies. The elucidation of its signaling pathways, involving receptors like FadD1 and DspS, opens new avenues for targeted drug development.

Future research should focus on further dissecting the downstream components of these signaling cascades and exploring the full spectrum of genes and proteins regulated by cis-DA in various microbial species. A deeper understanding of its mechanism of action will be crucial for harnessing the therapeutic potential of this intriguing microbial signal. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of cis-2-decenoic acid as a standalone or adjunctive therapy for biofilm-associated infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antibacterial Properties of Decenoic Acid Isomers: A Technical Whitepaper

A Note on Isomers: Initial research indicates a significant body of work on the antibacterial properties of cis-2-decenoic acid (C2DA). Conversely, there is a notable lack of publicly available scientific literature detailing the antibacterial activity of 3-decenoic acid. Therefore, this technical guide will focus on the well-documented antibacterial and anti-biofilm characteristics of cis-2-decenoic acid, a prominent member of the decenoic acid family.

Executive Summary

Cis-2-decenoic acid (C2DA) is a medium-chain fatty acid that has garnered significant attention for its multifaceted role in bacterial signaling and its potential as an antimicrobial agent. Initially identified as a diffusible signal factor produced by Pseudomonas aeruginosa, C2DA has demonstrated broad-spectrum activity in inhibiting bacterial growth, preventing biofilm formation, and even dispersing established biofilms.[1][2] Its mechanism of action appears to involve disruption of the bacterial cell membrane and modulation of quorum sensing pathways. This whitepaper provides an in-depth overview of the initial studies on the antibacterial properties of C2DA, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this promising area.

Quantitative Antibacterial Activity

The antibacterial efficacy of cis-2-decenoic acid has been quantified against various bacterial strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and its impact on biofilm formation.

Table 1: Minimum Inhibitory Concentrations (MIC) of cis-2-Decenoic Acid (C2DA) Against Planktonic Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS-1 | ≥ 500 | [1] |

Table 2: Inhibitory Concentrations of cis-2-Decenoic Acid (C2DA) Against Bacterial Biofilm Formation

| Bacterial Strain | Biofilm Inhibition Concentration (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS-1 | ≥ 125 | [1] |

| Escherichia coli (single and dual species with K. pneumoniae) | 310 nM (~0.053 µg/mL) | [3] |

| Klebsiella pneumoniae (single and dual species with E. coli) | 310 nM (~0.053 µg/mL) |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the antibacterial properties of cis-2-decenoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of C2DA against planktonic bacteria is commonly determined using the broth microdilution method.

Experimental Workflow for MIC Determination

Protocol Steps:

-

Preparation of C2DA Stock Solution: A stock solution of cis-2-decenoic acid is prepared in a suitable solvent, such as ethanol, and then serially diluted in a liquid growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells containing the C2DA dilutions are inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of C2DA at which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition Assay

The ability of C2DA to inhibit the formation of biofilms is often assessed using a crystal violet staining method in microtiter plates.

Experimental Workflow for Biofilm Inhibition Assay

Protocol Steps:

-

Plate Setup: Varying concentrations of C2DA are added to the wells of a microtiter plate, followed by the addition of a standardized bacterial suspension.

-

Incubation: The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

-

Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilm is stained with a crystal violet solution.

-

Destaining and Quantification: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with a solvent like ethanol. The absorbance of the solubilized stain is then measured using a microplate reader, with lower absorbance values indicating greater inhibition of biofilm formation.

Mechanism of Action

Initial studies suggest that cis-2-decenoic acid exerts its antibacterial effects through multiple mechanisms, primarily by disrupting the bacterial cell membrane and by interfering with cell-to-cell communication (quorum sensing).

Cell Membrane Disruption

Several studies indicate that C2DA can increase the permeability of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the fatty acid's carbon chain is thought to facilitate its insertion into the lipid bilayer of the cell membrane, thereby altering its integrity.

Quorum Sensing and Biofilm Dispersion

Cis-2-decenoic acid is a signaling molecule that can induce the dispersion of established biofilms. It is believed to trigger a genetic cascade that leads to the production of enzymes capable of degrading the extracellular polymeric substance (EPS) matrix that holds the biofilm together. This action reverts the sessile biofilm bacteria to a more susceptible planktonic state. Furthermore, C2DA has been shown to revert persister cells, a dormant and antibiotic-tolerant subpopulation within biofilms, to a metabolically active state, thereby rendering them more susceptible to conventional antibiotics.

Signaling Pathway for C2DA-Induced Biofilm Dispersion

Conclusion and Future Directions

The initial body of research on cis-2-decenoic acid clearly establishes it as a molecule of significant interest for the development of novel antibacterial and anti-biofilm therapies. Its ability to inhibit the growth of clinically relevant bacteria like MRSA, prevent biofilm formation at low concentrations, and disperse established biofilms highlights its therapeutic potential. The synergistic effects observed when C2DA is combined with conventional antibiotics suggest its utility as an adjunctive therapy to enhance the efficacy of existing treatments and combat antibiotic resistance.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise cellular receptors and signaling pathways that C2DA interacts with will provide a more detailed understanding of its mechanism of action.

-

In Vivo Efficacy and Toxicology: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of C2DA in animal models of infection.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of C2DA could lead to the discovery of derivatives with enhanced potency, improved stability, or a broader spectrum of activity.

-

Antibacterial Properties of Other Isomers: A systematic investigation into the antibacterial properties of other decenoic acid isomers, including this compound, is warranted to explore the full potential of this class of fatty acids.

References

An In-depth Technical Guide to the Isomers of 3-Decenoic Acid: (E) and (Z)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the (E) and (Z) isomers of 3-decenoic acid. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support research and development efforts in the pharmaceutical and related industries.

Chemical and Physical Properties

(E)-3-Decenoic acid and (Z)-3-Decenoic acid are geometric isomers of a medium-chain unsaturated fatty acid. Their distinct spatial arrangements around the carbon-carbon double bond result in different physical and chemical characteristics, which in turn can influence their biological activity.

Table 1: Chemical and Physical Properties of this compound Isomers

| Property | (E)-3-Decenoic Acid | (Z)-3-Decenoic Acid |

| Systematic Name | (3E)-Dec-3-enoic acid | (3Z)-Dec-3-enoic acid |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol |

| CAS Number | 53678-20-9 | 2430-93-5 |

| Appearance | Colorless clear liquid (est.) | Liquid |

| Boiling Point | 120 °C at 1.5 mmHg | 119-121 °C at 0.4 mmHg[1] |

| Melting Point | 10 °C | 16-18 °C |

| Density | 0.936 g/mL | 0.929 g/mL[1] |

| Refractive Index | 1.462 | 1.437-1.457 at 20 °C |

| logP (o/w) | 3.4 (est.) | 3.8 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Technique | (E)-3-Decenoic Acid | (Z)-3-Decenoic Acid |

| ¹H NMR (CDCl₃) | Predicted shifts: ~5.6 ppm (m, 2H, -CH=CH-), ~3.1 ppm (d, 2H, -CH₂-COOH), ~2.1 ppm (q, 2H, -CH₂-CH=), ~1.3-1.4 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, -CH₃) | Predicted shifts: ~5.5 ppm (m, 2H, -CH=CH-), ~3.2 ppm (d, 2H, -CH₂-COOH), ~2.6 ppm (q, 2H, -CH₂-CH=), ~1.2-1.4 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | Predicted shifts: ~178 ppm (C=O), ~130 ppm & ~125 ppm (-CH=CH-), ~38 ppm (-CH₂-COOH), ~32 ppm (-CH₂-CH=), ~31, 29, 22 ppm (-(CH₂)₃-), ~14 ppm (-CH₃) | Predicted shifts: ~178 ppm (C=O), ~129 ppm & ~124 ppm (-CH=CH-), ~33 ppm (-CH₂-COOH), ~27 ppm (-CH₂-CH=), ~31, 29, 22 ppm (-(CH₂)₃-), ~14 ppm (-CH₃) |

| FTIR (neat) | Characteristic peaks: ~3000 cm⁻¹ (O-H stretch, broad), ~2925 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (trans C-H bend) | Characteristic peaks: ~3000 cm⁻¹ (O-H stretch, broad), ~2925 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~700 cm⁻¹ (cis C-H bend) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 170. Fragments: m/z 153, 127, 113, 99, 85, 71, 57, 43 | Molecular Ion (M⁺): m/z 170. Fragmentation pattern will differ from the (E)-isomer. |

Experimental Protocols

Stereoselective Synthesis of (E)-3-Decenoic Acid

A modified Knoevenagel condensation provides a high-yield, stereoselective route to (E)-alk-3-enoic acids[2].

Protocol:

-

To a solution of heptanal (1 equivalent) in dimethyl sulfoxide (DMSO), add malonic acid (1.2 equivalents) and piperidinium acetate (0.1 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice-water and concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (E)-3-decenoic acid.

Caption: Synthesis of (E)-3-Decenoic Acid.

Stereoselective Synthesis of (Z)-3-Decenoic Acid

The synthesis of (Z)-3-decenoic acid can be achieved through the stereoselective reduction of a corresponding alkyne.

Protocol:

-

Synthesize dec-3-ynoic acid from 1-heptyne and propargyl bromide followed by oxidation.

-

Dissolve dec-3-ynoic acid in a suitable solvent (e.g., ethanol) in a flask.

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature, monitoring the reaction progress by GC-MS or NMR to ensure selective reduction to the alkene without over-reduction to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (Z)-3-decenoic acid.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Synthesis of (Z)-3-Decenoic Acid.

Separation of (E) and (Z) Isomers by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) can be employed for the efficient separation of the (E) and (Z) isomers of this compound.

Protocol:

-

Column: A reversed-phase C18 column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid group (e.g., Acetonitrile:Water:Acetic Acid 70:30:0.1 v/v/v).

-

Flow Rate: Optimize the flow rate for the best resolution and run time.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.

-

Sample Preparation: Dissolve the mixture of isomers in the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions corresponding to the separated (Z) and (E) peaks. The more polar (Z)-isomer is expected to elute before the less polar (E)-isomer in a reversed-phase system.

-

Post-collection Processing: Combine the fractions for each isomer and remove the solvent under reduced pressure.

Caption: HPLC Separation Workflow.

Biological Activity and Potential in Drug Development

Unsaturated fatty acids, including isomers of decenoic acid, have garnered attention for their diverse biological activities. These activities are often stereospecific, highlighting the importance of studying the individual isomers.

Antimicrobial Activity

Decanoic acid and its derivatives are known to possess antimicrobial properties. The specific activities of the (E) and (Z) isomers of this compound are areas of active research.

Table 3: Hypothetical Antimicrobial Activity (MIC values in µg/mL)

| Microorganism | (E)-3-Decenoic Acid (MIC) | (Z)-3-Decenoic Acid (MIC) |

| Staphylococcus aureus | 100-200 | 50-100 |

| Escherichia coli | 200-400 | 100-200 |

| Candida albicans | 50-100 | 25-50 |

Note: These values are hypothetical and intended for illustrative purposes. Experimental determination is required.

Anti-inflammatory Activity

Fatty acids can modulate inflammatory responses through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways.

Table 4: Hypothetical Anti-inflammatory Activity (IC₅₀ values in µM)

| Inflammatory Target | (E)-3-Decenoic Acid (IC₅₀) | (Z)-3-Decenoic Acid (IC₅₀) |

| Cyclooxygenase-2 (COX-2) | 15-25 | 5-15 |

| Inducible Nitric Oxide Synthase (iNOS) | 20-30 | 10-20 |

Note: These values are hypothetical and intended for illustrative purposes. Experimental determination is required.

Signaling Pathways

The biological effects of fatty acids are often mediated through their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of inflammation and other cellular processes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. It is plausible that this compound isomers could modulate this pathway.

Caption: Hypothetical NF-κB Pathway Modulation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for mediating inflammatory responses. Fatty acids have been shown to modulate these pathways.

References

The Dual Role of cis-2-Decenoic Acid in Biofilm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The fatty acid signaling molecule, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, has emerged as a promising agent for biofilm control.[1][2] This small messenger molecule exhibits a remarkable capacity to modulate biofilm architecture through two primary mechanisms: the inhibition of biofilm formation and the induction of biofilm dispersal.[1][3] Furthermore, CDA has demonstrated interspecies and inter-kingdom activity, affecting a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1] This technical guide provides an in-depth overview of the role of cis-2-decenoic acid in biofilm formation and dispersal, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of cis-2-Decenoic Acid

The following tables summarize the effective concentrations of cis-2-decenoic acid in inhibiting biofilm formation and inducing biofilm dispersal across various microorganisms.

Table 1: Inhibition of Biofilm Formation by cis-2-Decenoic Acid

| Microorganism | Gram Stain | Effective Concentration | Key Findings |

| Pseudomonas aeruginosa PAO1 | Negative | 2.5 nM | Continuous exposure prevented biofilm formation in flow cell reactors. |

| Escherichia coli | Negative | 310 nM | Prevented biofilm formation in catheters. |

| Klebsiella pneumoniae | Negative | 310 nM | Effective in preventing single and dual-species biofilms in catheters. |

| Staphylococcus aureus (MRSA) | Positive | 125 µg/mL (734 µM) | Inhibited biofilm formation by a clinical MRSA isolate. |

| Staphylococcus aureus (MRSA) | Positive | ≥ 500 µg/mL (2.94 mM) | Inhibited bacterial growth. |

Table 2: Dispersal of Pre-established Biofilms by cis-2-Decenoic Acid

| Microorganism | Gram Stain | Effective Concentration | Key Findings & Notes |

| Pseudomonas aeruginosa | Negative | 100 nM | Induced dispersion in continuous-culture tube reactors. Also effective in reverting persister cells to an antimicrobial-susceptible state at this concentration. |

| Escherichia coli | Negative | 310 nM | Induced dispersion of pre-established biofilms. Reverted persister cells to a metabolically active state at this concentration. |

| Bacillus subtilis | Positive | 310 nM | Effective in removing preformed biofilms. |

| Salmonella enterica | Negative | 310 nM | Caused dispersal of established biofilms. |

| Staphylococcus aureus | Positive | 310 nM | Induced dispersal of pre-established biofilms. |

| Candida albicans | N/A (Fungus) | Not specified, but activity confirmed | Demonstrates cross-kingdom signaling activity. |

| Mixed-species biofilms (E. coli and K. pneumoniae) | Negative | Not specified, but activity confirmed | Eradicated mixed-species biofilms on catheters. |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cis-2-decenoic acid's effect on biofilms.

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is adapted from methodologies used to assess the prevention of biofilm formation.

a. Inoculum Preparation:

-

Culture the test bacterium in an appropriate liquid medium overnight at its optimal growth temperature.

-

Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).

b. Plate Preparation and Incubation:

-

In a 96-well microtiter plate, add 100 µL of the prepared bacterial inoculum to each well.

-

Add 100 µL of two-fold serial dilutions of cis-2-decenoic acid in the same growth medium to achieve the desired final concentrations. Include a vehicle control (e.g., ethanol, if used to dissolve CDA) and a no-treatment control.

-

Incubate the plate under static conditions at the optimal temperature for 24-48 hours.

c. Quantification of Biofilm:

-

Gently aspirate the planktonic cells from each well and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with sterile distilled water.

-

Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader to quantify the biofilm biomass.

Biofilm Dispersal Assay (Continuous Flow System)

This protocol is based on methods for evaluating the dispersal of mature biofilms.

a. Biofilm Cultivation:

-

Grow biofilms of the test organism in a continuous flow system, such as a flow cell or a tube reactor, with a constant supply of fresh growth medium.

-

Allow the biofilms to mature for a predetermined period (e.g., 48-96 hours).

b. Treatment with cis-2-Decenoic Acid:

-

Switch the influent medium to a fresh medium containing the desired concentration of cis-2-decenoic acid.

-

Continue the flow for a specific duration (e.g., 1-2 hours).

c. Quantification of Dispersal:

-

Collect the effluent from the flow system before, during, and after the CDA treatment.

-

Perform serial dilutions of the collected effluent and plate on appropriate agar plates to determine the colony-forming units (CFUs).

-

An increase in the CFU count in the effluent during CDA treatment indicates biofilm dispersal.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for CDA-induced biofilm dispersal in Pseudomonas aeruginosa and a typical experimental workflow for assessing CDA's impact on biofilms.

Caption: Proposed signaling pathway of cis-2-decenoic acid leading to biofilm dispersal.

Caption: A standard experimental workflow for evaluating the impact of CDA on bacterial biofilms.

Conclusion

Cis-2-decenoic acid stands out as a multifaceted signaling molecule with significant potential in combating biofilm-associated infections and biofouling. Its ability to both prevent the initial stages of biofilm formation and trigger the dispersal of established, mature biofilms makes it a compelling candidate for further research and development. The cross-species and cross-kingdom activity of CDA further broadens its potential applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic and industrial applications of this promising anti-biofilm agent. Future investigations should continue to elucidate the precise molecular mechanisms of action across different microbial species and optimize its delivery for clinical and industrial use.

References

An In-depth Technical Guide to Identifying 3-Decenoic Acid in Food and Dairy Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid, a medium-chain unsaturated fatty acid, is a molecule of growing interest within the food science and pharmaceutical research communities. Its presence in various food and dairy products, either as a naturally occurring compound or as an approved flavoring agent, necessitates robust analytical methods for its identification and quantification. Furthermore, understanding its potential biological activities is crucial for drug development professionals exploring the therapeutic potential of fatty acids. This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound in complex food matrices, summarizes available quantitative data, and explores its known and potential biological significance.

Quantitative Data of this compound in Food Products

This compound is utilized as a flavoring agent in a variety of food categories. The following table summarizes the typical and maximum usage levels as reported in the industry. It is important to note that comprehensive data on the natural occurrence of this compound in unprocessed foods is limited, with many sources indicating its presence as "expected but not quantified" in products like milk[1].

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 3.0 | 15.0 |

| Fats and oils, and fat emulsions (type water-in-oil) | 2.0 | 10.0 |

| Edible ices, including sherbet and sorbet | 3.0 | 15.0 |

| Processed fruit | 2.0 | 10.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Non-alcoholic beverages | 3.0 | 15.0 |

| Alcoholic beverages | 10.0 | 50.0 |

| Ready-to-eat savories | 15.0 | 75.0 |

| Composite foods | 5.0 | 25.0 |

Data sourced from industry reports on flavoring agents.[2]

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in food and dairy products require meticulous sample preparation followed by sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).